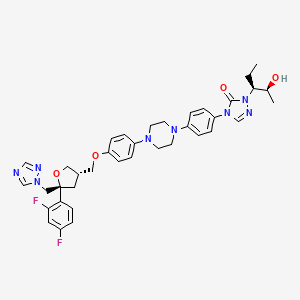
4-(4-(4-(4-(((3S,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-((2S,3S)-2-hydroxypentan-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5R,2S,3S)-Posaconazole is a triazole antifungal agent used to treat a variety of fungal infections. It is particularly effective against Aspergillus and Candida species. This compound is known for its broad-spectrum antifungal activity and is often used in cases where other antifungal treatments have failed.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R,2S,3S)-Posaconazole involves multiple steps, including the formation of the triazole ring and the attachment of various functional groups. The process typically starts with the preparation of key intermediates, which are then subjected to cyclization and functionalization reactions. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of (3S,5R,2S,3S)-Posaconazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the stereochemistry of the compound, which is crucial for its antifungal activity. Techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5R,2S,3S)-Posaconazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving (3S,5R,2S,3S)-Posaconazole include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to avoid degradation of the compound.
Major Products
The major products formed from these reactions are typically derivatives of (3S,5R,2S,3S)-Posaconazole with modified functional groups. These derivatives can have different antifungal activities and are often studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(3S,5R,2S,3S)-Posaconazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of triazole synthesis and functionalization.
Biology: Studied for its effects on fungal cell membranes and its interactions with other cellular components.
Medicine: Used in clinical research to develop new antifungal therapies and to study drug resistance in fungal pathogens.
Industry: Employed in the development of antifungal coatings and materials to prevent fungal growth.
Wirkmechanismus
The mechanism of action of (3S,5R,2S,3S)-Posaconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, (3S,5R,2S,3S)-Posaconazole disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved in this process are well-studied, making (3S,5R,2S,3S)-Posaconazole a valuable tool in antifungal research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Itraconazole
- Fluconazole
- Voriconazole
Comparison
Compared to other triazole antifungal agents, (3S,5R,2S,3S)-Posaconazole has a broader spectrum of activity and is effective against a wider range of fungal pathogens. It also has a unique structure that allows for better binding to the target enzyme, making it more potent in inhibiting fungal growth. Additionally, (3S,5R,2S,3S)-Posaconazole has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for long-term antifungal therapy.
Eigenschaften
Molekularformel |
C37H42F2N8O4 |
|---|---|
Molekulargewicht |
700.8 g/mol |
IUPAC-Name |
4-[4-[4-[4-[[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27-,35-,37-/m0/s1 |
InChI-Schlüssel |
RAGOYPUPXAKGKH-IGDKMDNBSA-N |
Isomerische SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Kanonische SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


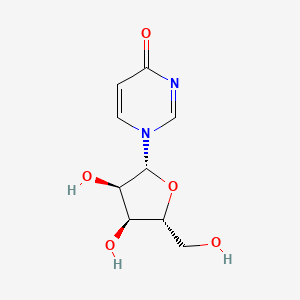
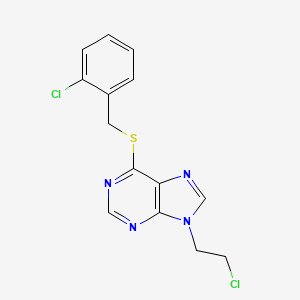

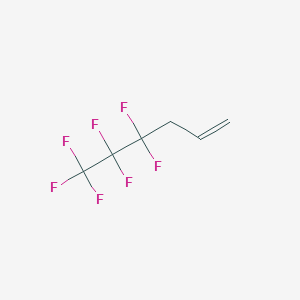
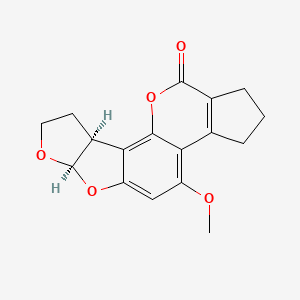

![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)

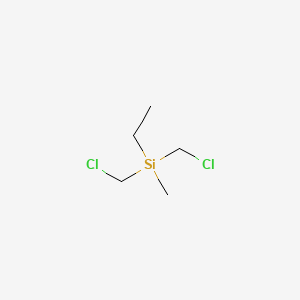
![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)


![Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-](/img/structure/B14751218.png)
